

# An In-depth Technical Guide to the Structure and Symmetry of meso-Hydrobenzoin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hydrobenzoin

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This guide provides a comprehensive overview of the stereochemical structure and symmetry of meso-**hydrobenzoin**, a key achiral vicinal diol. Its unique properties make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.

## Molecular Structure and Stereochemistry

Meso-**hydrobenzoin**, systematically named (1R,2S)-1,2-diphenylethane-1,2-diol, is a diastereomer of **hydrobenzoin**.<sup>[1]</sup> It possesses two stereocenters, yet it is an achiral molecule. This is due to the presence of an internal plane of symmetry and a center of inversion, which results in the molecule being superimposable on its mirror image.<sup>[2][3]</sup> The molecule consists of a 1,2-ethanediol backbone with a phenyl group attached to each carbon atom.

The key to its achirality lies in the specific spatial arrangement of its substituents. In the meso isomer, the two phenyl groups and the two hydroxyl groups are positioned in a way that allows for the internal symmetry elements. This is in contrast to its chiral enantiomeric counterparts, (1R,2R)- and (1S,2S)-**hydrobenzoin**, which lack these symmetry elements and are therefore optically active.

## Symmetry Analysis

The presence of a center of inversion (i) and a reflection plane ( $\sigma$ ) in the most stable conformation of meso-**hydrobenzoin** classifies it into the Ci point group. This point group is characterized by the presence of an inversion center as the only non-identity symmetry element. The consequence of this symmetry is the cancellation of any potential optical activity, rendering the molecule achiral.

## Data Presentation

### Crystallographic Data

The crystal structure of meso-**hydrobenzoin** has been determined by X-ray diffraction. The following data is derived from the Crystallography Open Database (COD) entry 7104852.

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a	12.53(1) Å
b	5.67(1) Å
c	16.15(2) Å
$\alpha$	90°
$\beta$	109.8(1)°
$\gamma$	90°
Volume	1078.6 Å <sup>3</sup>
Z	4

Selected Bond Lengths and Angles:

Bond	Length (Å)	Angle	Angle (°)
C1-C2	1.535	O1-C1-C2	110.8
C1-O1	1.434	O2-C2-C1	111.1
C2-O2	1.433	C1-C2-C7	112.3
C1-C(phenyl)	1.515	C2-C1-C(phenyl)	112.5
C2-C(phenyl)	1.516		

## Spectroscopic Data

<sup>1</sup>H NMR (Proton NMR) Data (DMSO-d<sub>6</sub>, 400 MHz):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.38 - 7.36	m	10H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
4.97	s	2H	Methine protons (CH-OH)
3.65	s	2H	Hydroxyl protons (OH)

<sup>13</sup>C NMR (Carbon NMR) Data (DMSO-d<sub>6</sub>, 100 MHz):[\[4\]](#)

Chemical Shift (δ) ppm	Assignment
142.21	Aromatic C (quaternary)
127.15	Aromatic CH
127.06	Aromatic CH
126.57	Aromatic CH
77.62	Methine Carbon (CH-OH)

## Experimental Protocols

### Synthesis of meso-Hydrobenzoin via Reduction of Benzil

This protocol describes the diastereoselective reduction of benzil to meso-**hydrobenzoin** using sodium borohydride.

#### Materials:

- Benzil
- 95% Ethanol
- Sodium borohydride ( $\text{NaBH}_4$ )
- Deionized water

#### Procedure:

- In a suitable flask, dissolve benzil in 95% ethanol.
- Cool the solution in an ice bath.
- Slowly add sodium borohydride to the cooled solution with stirring. The yellow color of the benzil solution should fade.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for approximately 20-30 minutes.
- Remove the flask from the ice bath and allow it to warm to room temperature.
- To decompose the borate ester intermediate and precipitate the product, add deionized water to the reaction mixture until it becomes cloudy.
- Collect the white precipitate of meso-**hydrobenzoin** by vacuum filtration.
- Wash the crystals with cold deionized water.

- Recrystallize the crude product from hot ethanol or a mixture of ethanol and water to obtain pure, lustrous plates of meso-**hydrobenzoin**.

## Characterization

Melting Point:

- Determine the melting point of the recrystallized product. The literature melting point for meso-**hydrobenzoin** is in the range of 136-139 °C.<sup>[5]</sup> A sharp melting point in this range is indicative of high purity.

Infrared (IR) Spectroscopy:

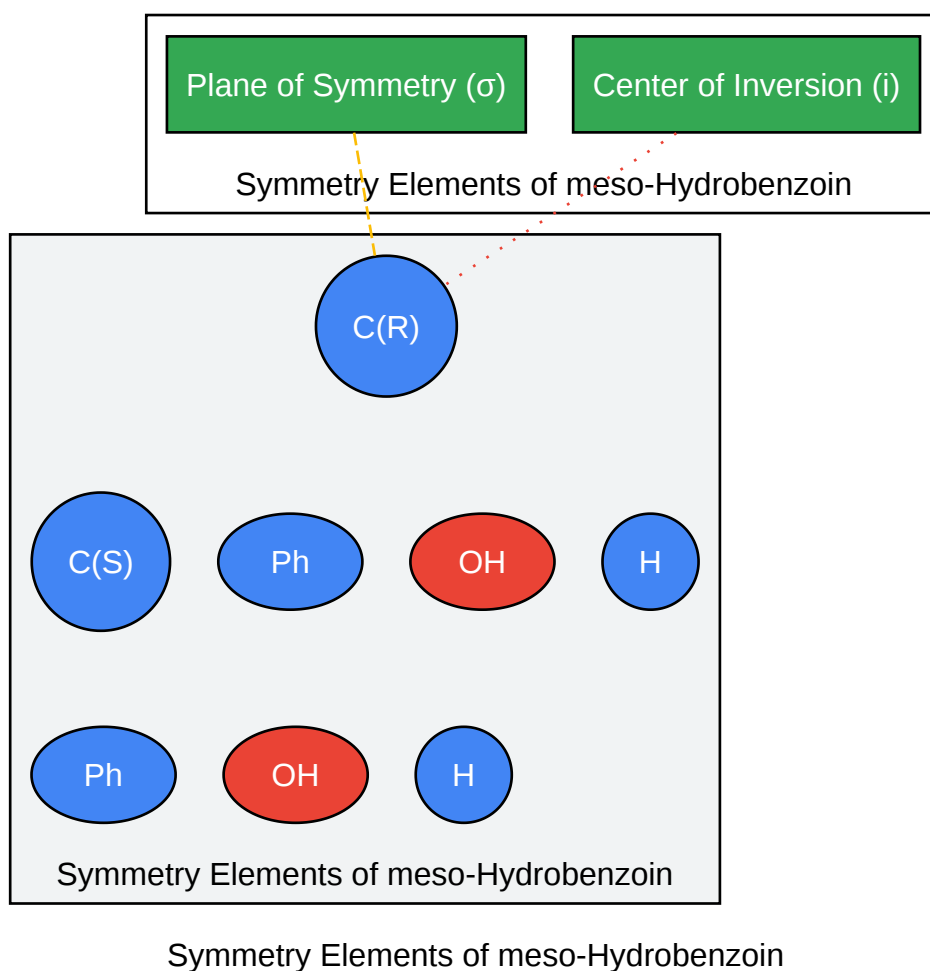
- Acquire an IR spectrum of the product. The spectrum should show a broad absorption band in the region of 3200-3600 cm<sup>-1</sup>, characteristic of the O-H stretching of the hydroxyl groups. The absence of a strong absorption band around 1680 cm<sup>-1</sup> confirms the complete reduction of the carbonyl groups of benzil.

Thin-Layer Chromatography (TLC):

- Perform TLC analysis on silica gel plates using a suitable solvent system (e.g., ethyl acetate/hexane). The product should appear as a single spot with a different R<sub>f</sub> value compared to the starting material, benzil.

## Visualizations

Caption: A 2D representation of the meso-**hydrobenzoin** molecule.



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Caption: Key symmetry elements present in the meso-**hydrobenzoin** molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Symmetry of meso-Hydrobenzoin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188758#meso-hydrobenzoin-structure-and-symmetry]

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